Cas no 77897-02-0 (2'-Methyl-[1,1'-biphenyl]-2-ol)

2'-Methyl-[1,1'-biphenyl]-2-ol structure
77897-02-0 structure
Product name:2'-Methyl-[1,1'-biphenyl]-2-ol
CAS No:77897-02-0
MF:C13H12O
MW:184.2338
MDL:MFCD06802466
CID:535310
PubChem ID:15322164

2'-Methyl-[1,1'-biphenyl]-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2'-Methyl-[1,1'-biphenyl]-2-ol
    • [1,1'-Biphenyl]-2-ol, 2'-methyl-
    • 2-(2-methylphenyl)phenol
    • 2'-METHYL[1,1'-BIPHENYL]-2-OL
    • AK147508
    • BB 0223555
    • CDA89702
    • MFCD06802466
    • 77897-02-0
    • DTXSID00571442
    • AKOS004118636
    • DS-8778
    • C76495
    • SCHEMBL758202
    • CS-0152960
    • MDL: MFCD06802466
    • Inchi: 1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3
    • InChI Key: APNFMEVVIUSJSX-UHFFFAOYSA-N
    • SMILES: O([H])C1=C([H])C([H])=C([H])C([H])=C1C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]

Computed Properties

  • Exact Mass: 184.08886
  • Monoisotopic Mass: 184.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • PSA: 20.23

2'-Methyl-[1,1'-biphenyl]-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY690-50mg
2'-Methyl-[1,1'-biphenyl]-2-ol
77897-02-0 95+%
50mg
192.0CNY 2021-07-12
abcr
AB318629-5 g
2-(2-Methylphenyl)phenol, 95%; .
77897-02-0 95%
5g
€590.00 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56595-250mg
2'-Methyl-[1,1'-biphenyl]-2-ol
77897-02-0 95%
250mg
¥204.0 2024-07-18
abcr
AB318629-1 g
2-(2-Methylphenyl)phenol, 95%; .
77897-02-0 95%
1g
€214.50 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY690-250mg
2'-Methyl-[1,1'-biphenyl]-2-ol
77897-02-0 95+%
250mg
767CNY 2021-05-08
Aaron
AR005F7B-250mg
[1,1'-Biphenyl]-2-ol, 2'-methyl-
77897-02-0 95%
250mg
$31.00 2025-02-10
1PlusChem
1P005EYZ-100mg
[1,1'-Biphenyl]-2-ol, 2'-methyl-
77897-02-0 95%
100mg
$12.00 2024-04-21
Aaron
AR005F7B-1g
[1,1'-Biphenyl]-2-ol, 2'-methyl-
77897-02-0 95%
1g
$80.00 2025-02-10
A2B Chem LLC
AC51883-5g
2'-Methyl-[1,1'-biphenyl]-2-ol
77897-02-0 97%
5g
$331.00 2024-04-19
A2B Chem LLC
AC51883-100mg
2'-Methyl-[1,1'-biphenyl]-2-ol
77897-02-0 95+%
100mg
$65.00 2023-12-30

Additional information on 2'-Methyl-[1,1'-biphenyl]-2-ol

Recent Advances in the Study of 2'-Methyl-[1,1'-biphenyl]-2-ol (CAS: 77897-02-0) and Its Applications in Chemical Biology and Medicine

The compound 2'-Methyl-[1,1'-biphenyl]-2-ol (CAS: 77897-02-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery.

Recent studies have demonstrated that 2'-Methyl-[1,1'-biphenyl]-2-ol serves as a valuable scaffold in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry reported its effectiveness as a building block for developing novel kinase inhibitors, particularly showing promise in targeting JAK2 and FLT3 kinases involved in hematological malignancies. The methyl substitution at the 2' position appears to enhance both the compound's binding affinity and metabolic stability compared to its unsubstituted counterpart.

In synthetic chemistry, researchers have developed improved methodologies for producing 2'-Methyl-[1,1'-biphenyl]-2-ol with higher yields and purity. A notable advancement comes from a 2024 study that employed palladium-catalyzed C-H activation, achieving an 89% yield while reducing the need for toxic reagents. This synthetic route (CAS: 77897-02-0) has important implications for scaling up production while maintaining environmental sustainability.

Pharmacological investigations have revealed interesting properties of this compound. In vitro studies demonstrate moderate anti-inflammatory activity through NF-κB pathway inhibition, while in vivo models show good blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. However, researchers note that further optimization is needed to improve its pharmacokinetic profile, particularly regarding plasma protein binding.

The compound's mechanism of action appears multifaceted. Recent crystallography studies have captured its interactions with various biological targets, revealing that the hydroxyl group forms critical hydrogen bonds while the biphenyl system provides hydrophobic interactions. This dual functionality makes 2'-Methyl-[1,1'-biphenyl]-2-ol particularly versatile for structure-activity relationship studies.

Emerging applications include its use as a fluorescent probe for studying protein-ligand interactions, taking advantage of its intrinsic fluorescence properties. Additionally, several research groups are exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules, where it serves as the linker component between target protein binders and E3 ligase recruiters.

While significant progress has been made, challenges remain in fully exploiting the potential of 2'-Methyl-[1,1'-biphenyl]-2-ol. Current research efforts are focused on developing more efficient derivatives, improving bioavailability, and expanding its applications in targeted drug delivery systems. The compound's versatility and the growing body of research surrounding it (CAS: 77897-02-0) suggest it will continue to be an important focus in chemical biology and pharmaceutical development in the coming years.

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